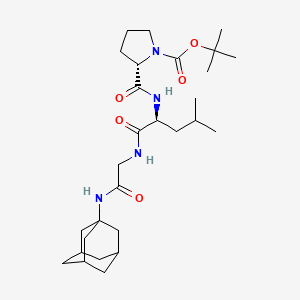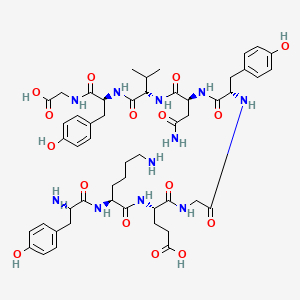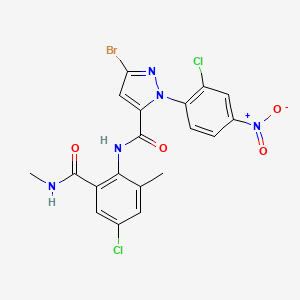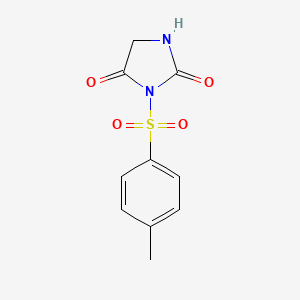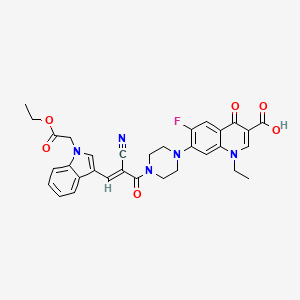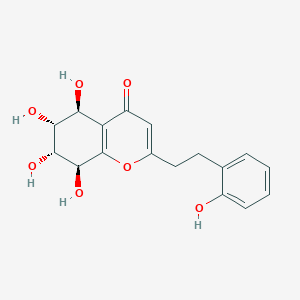
GPR3 agonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR3 agonist-2 is a compound that interacts with the G protein-coupled receptor 3 (GPR3). GPR3 is an orphan receptor, meaning it was initially identified without a known endogenous ligand. This receptor is involved in various physiological functions, including the regulation of amyloid-beta production, which is significant in the context of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPR3 agonist-2 typically involves the use of human embryonic kidney 293 cells stably expressing FLAG-GPR3-green fluorescent protein. Chemical screening for GPR3 ligands is performed using homogeneous time-resolved fluorescence cAMP assay . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but the general approach involves the identification and optimization of small molecules that can activate GPR3.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
GPR3 agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
GPR3 agonist-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR3.
Wirkmechanismus
GPR3 agonist-2 exerts its effects by binding to the GPR3 receptor, which is a constitutive activator of adenylate cyclase through coupling to the heterotrimeric Gs protein . This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn triggers various downstream signaling pathways. The compound’s interaction with GPR3 also involves the recruitment of β-arrestin2, which plays a role in receptor desensitization and internalization .
Vergleich Mit ähnlichen Verbindungen
GPR3 agonist-2 can be compared with other similar compounds, such as:
Diphenyleneiodonium chloride: Another agonist of GPR3 with weak or no cross-reactivity with other GPCRs.
Cannabidiol: An inverse agonist for GPR3, GPR6, and GPR12, highlighting the unique activation profile of this compound.
These compounds share some similarities in their ability to interact with GPR3 but differ in their specific effects and mechanisms of action. This compound is unique in its potent activation of GPR3 and its potential therapeutic applications in neurological disorders.
Eigenschaften
Molekularformel |
C14H7F6IO4S |
|---|---|
Molekulargewicht |
512.16 g/mol |
IUPAC-Name |
trifluoromethanesulfonate;5-(trifluoromethoxy)-8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C13H7F3IO.CHF3O3S/c14-13(15,16)18-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
RAYXTZAHMQMKFW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C([I+]2)C=C(C=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


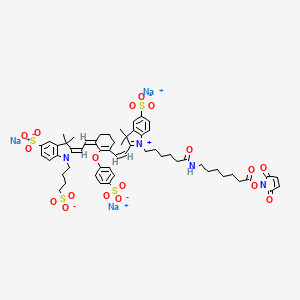


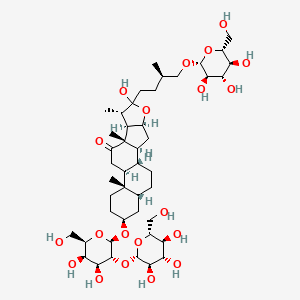
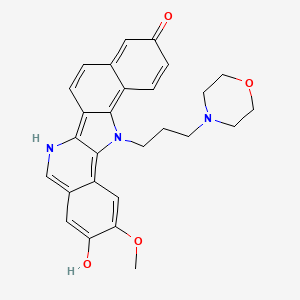
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

